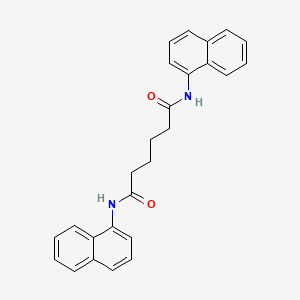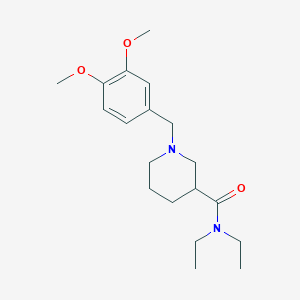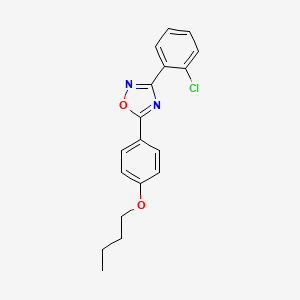
N,N'-di-1-naphthylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-di-1-naphthylhexanediamide, also known as DNH, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNH is a chiral molecule that consists of two naphthalene rings connected by a hexanediamide linker. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
N,N'-di-1-naphthylhexanediamide's mechanism of action is based on its ability to selectively bind to certain biomolecules. It has been shown to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
N,N'-di-1-naphthylhexanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. N,N'-di-1-naphthylhexanediamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-di-1-naphthylhexanediamide in lab experiments is its high selectivity and sensitivity for certain biomolecules. It can be used to selectively visualize and track specific proteins and nucleic acids within cells. However, one limitation of using N,N'-di-1-naphthylhexanediamide is its potential toxicity and non-specific binding to other biomolecules.
Orientations Futures
There are several future directions for the use of N,N'-di-1-naphthylhexanediamide in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biomolecules in vivo. N,N'-di-1-naphthylhexanediamide could also be used in the design of new drugs that target specific proteins and enzymes. Additionally, further research could be conducted to investigate the potential use of N,N'-di-1-naphthylhexanediamide in cancer therapy and bacterial infections.
In conclusion, N,N'-di-1-naphthylhexanediamide is a valuable tool for investigating various biological processes. Its unique properties make it a useful fluorescent probe for visualizing and tracking specific biomolecules within cells. Further research is needed to explore its potential applications in drug development and disease therapy.
Méthodes De Synthèse
The synthesis of N,N'-di-1-naphthylhexanediamide involves the condensation of 1-naphthylamine with hexanediamine in the presence of a coupling agent, such as carbodiimide. The resulting product is then purified by recrystallization, yielding N,N'-di-1-naphthylhexanediamide as a white crystalline powder.
Applications De Recherche Scientifique
N,N'-di-1-naphthylhexanediamide has been widely used in scientific research as a fluorescent probe for investigating various biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, allowing for their visualization and tracking within cells. N,N'-di-1-naphthylhexanediamide has also been used to study the structure and function of biomolecules, such as enzymes and receptors.
Propriétés
IUPAC Name |
N,N'-dinaphthalen-1-ylhexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-23-15-7-11-19-9-1-3-13-21(19)23)17-5-6-18-26(30)28-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSSUWOKIRLIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)

![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)
